DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C]
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Overview
Description
This compound is significant in biochemical research due to its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . The radiolabeled carbon-14 isotope allows for tracking and studying metabolic pathways and enzyme activities in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] typically involves the incorporation of the carbon-14 isotope into the alanine moiety of the DOPA molecule. One common method is the asymmetric hydrogenation of a suitable precursor, such as a protected form of 3,4-dihydroxyphenylacetone, in the presence of a chiral catalyst . The reaction conditions often include a pH of 8.0, a temperature of 40°C, and the use of specific reagents like CuSO4 and ascorbic acid to enhance the yield .
Industrial Production Methods
Industrial production of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] can involve biotechnological approaches, such as microbial fermentation using genetically engineered microorganisms that express tyrosinase or tyrosine phenol-lyase . These methods offer advantages in terms of enantioselectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of melanin and other oxidative products.
Reduction: The compound can be reduced to form derivatives with altered biological activity.
Substitution: Substitution reactions can modify the phenolic hydroxyl groups, leading to the formation of ethers and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction efficiency.
Major Products
The major products formed from these reactions include dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters in the human body .
Scientific Research Applications
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] involves its conversion to dopamine through the action of the enzyme DOPA decarboxylase . Dopamine then acts on various receptors in the central nervous system, influencing motor control, mood, and other physiological functions . The radiolabeled carbon-14 allows researchers to trace the metabolic pathways and study the distribution and effects of the compound in vivo .
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The natural isomer of DOPA, widely used in the treatment of Parkinson’s disease.
α-Methyldopa: A derivative used as an antihypertensive agent.
3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.
Uniqueness
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] is unique due to its radiolabeled carbon-14 isotope, which allows for detailed tracking and analysis of metabolic processes . This feature makes it particularly valuable in research settings where precise measurement and observation of biochemical pathways are required.
Properties
CAS No. |
118118-98-2 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
199.182 |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+2 |
InChI Key |
WTDRDQBEARUVNC-VNPJKRNCSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
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